N-[4-methoxy-3-(oxolan-3-ylsulfamoyl)phenyl]-2-(1,3-thiazol-4-yl)acetamide
Description
N-[4-methoxy-3-(oxolan-3-ylsulfamoyl)phenyl]-2-(1,3-thiazol-4-yl)acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Properties
IUPAC Name |
N-[4-methoxy-3-(oxolan-3-ylsulfamoyl)phenyl]-2-(1,3-thiazol-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5S2/c1-23-14-3-2-11(18-16(20)7-13-9-25-10-17-13)6-15(14)26(21,22)19-12-4-5-24-8-12/h2-3,6,9-10,12,19H,4-5,7-8H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUPDCRABBLWHTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CC2=CSC=N2)S(=O)(=O)NC3CCOC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-methoxy-3-(oxolan-3-ylsulfamoyl)phenyl]-2-(1,3-thiazol-4-yl)acetamide typically involves multiple steps, starting with the preparation of the core aromatic and heterocyclic components. The process may include:
Formation of the thiazole ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Oxolane ring formation: The oxolane ring can be synthesized via cyclization reactions involving diols and appropriate catalysts.
Final coupling: The final step involves coupling the synthesized components under controlled conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-methoxy-3-(oxolan-3-ylsulfamoyl)phenyl]-2-(1,3-thiazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aromatic ring, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups onto the aromatic ring.
Scientific Research Applications
N-[4-methoxy-3-(oxolan-3-ylsulfamoyl)phenyl]-2-(1,3-thiazol-4-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s stability and reactivity make it a candidate for developing new materials with specific properties.
Biological Studies: It can be used as a probe to study enzyme interactions and other biochemical processes.
Industrial Applications: Potential use in the synthesis of advanced polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which N-[4-methoxy-3-(oxolan-3-ylsulfamoyl)phenyl]-2-(1,3-thiazol-4-yl)acetamide exerts its effects involves interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, altering signal transduction pathways.
DNA Intercalation: Potential to intercalate into DNA, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-2-(1,3-thiazol-4-yl)acetamide
- N-(4-methoxy-3-sulfamoylphenyl)-2-(1,3-thiazol-4-yl)acetamide
- N-(4-methoxy-3-(oxolan-3-yl)phenyl)-2-(1,3-thiazol-4-yl)acetamide
Uniqueness
N-[4-methoxy-3-(oxolan-3-ylsulfamoyl)phenyl]-2-(1,3-thiazol-4-yl)acetamide is unique due to the presence of both the oxolane and sulfamoyl groups, which confer distinct chemical and biological properties. This combination is not commonly found in similar compounds, making it a subject of interest for further research and development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
